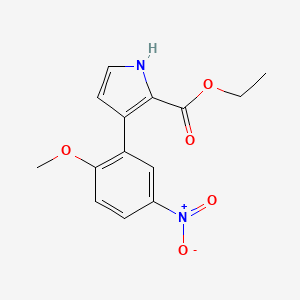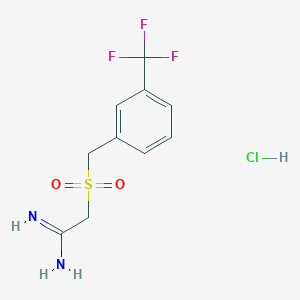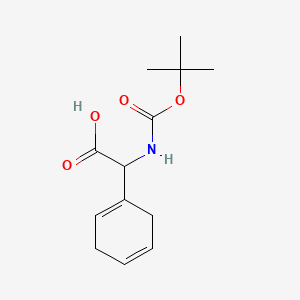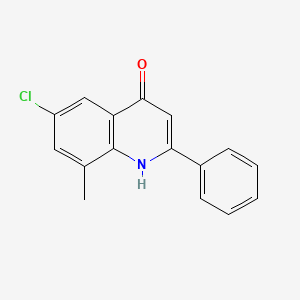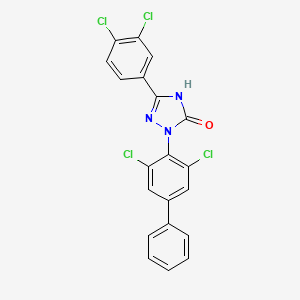
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of dichlorobiphenyl and dichlorophenyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Biphenyl and Phenyl Intermediates: The initial step involves the preparation of 3,5-dichlorobiphenyl and 3,4-dichlorophenyl intermediates through halogenation reactions.
Cyclization Reaction: The intermediates are then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.
Final Assembly: The final step involves coupling the triazole ring with the dichlorobiphenyl and dichlorophenyl groups under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, which can be further utilized in different applications.
科学研究应用
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Dichlorobiphenyl Compounds: Compounds with dichlorobiphenyl groups but different functional groups.
Uniqueness
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of dichlorobiphenyl and dichlorophenyl groups with the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
1000577-53-6 |
|---|---|
分子式 |
C20H11Cl4N3O |
分子量 |
451.1 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-2-(2,6-dichloro-4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H11Cl4N3O/c21-14-7-6-12(8-15(14)22)19-25-20(28)27(26-19)18-16(23)9-13(10-17(18)24)11-4-2-1-3-5-11/h1-10H,(H,25,26,28) |
InChI 键 |
MSZYPFBIDACSTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N3C(=O)NC(=N3)C4=CC(=C(C=C4)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


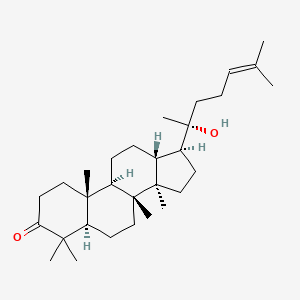
![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
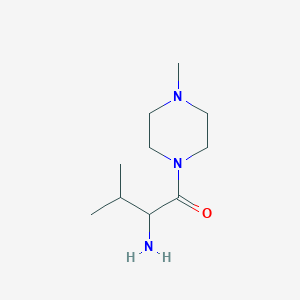
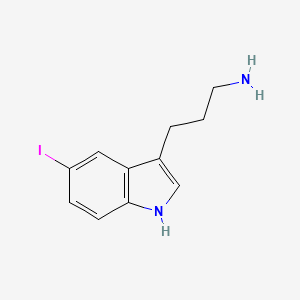
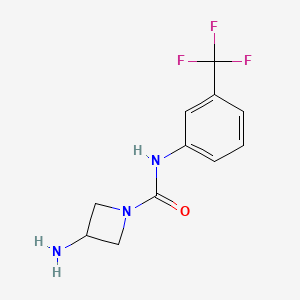
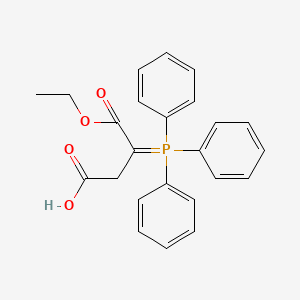
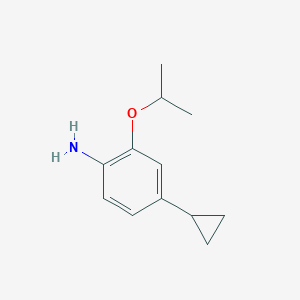
![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
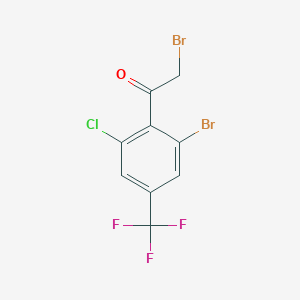
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
